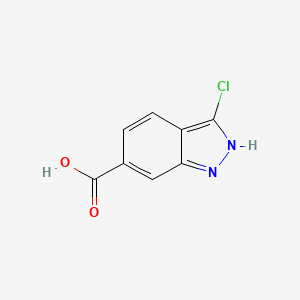

3-Chloro-1H-indazole-6-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-2H-indazole-6-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O2/c9-7-5-2-1-4(8(12)13)3-6(5)10-11-7/h1-3H,(H,10,11)(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVAKHZOIUAECGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C=C1C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90672250 | |

| Record name | 3-Chloro-2H-indazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90672250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1086391-21-0 | |

| Record name | 3-Chloro-2H-indazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90672250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Chloro-1H-indazole-6-carboxylic acid physical and chemical properties

An In-Depth Technical Guide to 3-Chloro-1H-indazole-6-carboxylic Acid: Properties, Synthesis, and Applications

Executive Summary

This compound is a heterocyclic building block of significant interest to the pharmaceutical and chemical research communities. As a derivative of the indazole core, a privileged scaffold in medicinal chemistry, this compound offers a unique combination of functional groups ripe for synthetic elaboration.[1] The presence of a reactive chlorine atom at the 3-position, a versatile carboxylic acid at the 6-position, and the indazole N-H group provides three distinct points for modification, enabling the construction of diverse and complex molecular libraries. This guide provides a comprehensive overview of its known physical and chemical properties, outlines methodologies for its characterization and synthesis, and explores its potential applications in drug discovery, with a focus on providing practical insights for researchers and scientists.

Introduction: The Significance of the Indazole Scaffold

The indazole ring system is a cornerstone of modern medicinal chemistry, recognized for its ability to mimic the hydrogen bonding patterns of purines and other biologically relevant motifs.[1] This structural feature allows indazole-containing molecules to effectively interact with a wide array of biological targets, leading to their successful incorporation into drugs with anti-inflammatory, anti-cancer, and antiviral properties.[1][2][3] this compound (CAS No. 1086391-21-0) capitalizes on this privileged core, presenting chemists with a strategically functionalized starting material for the synthesis of novel therapeutic agents.[4]

Molecular Structure

The structure combines the aromatic indazole bicycle with a chloro substituent at the C3 position and a carboxylic acid at the C6 position.

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Properties

While comprehensive experimental data for this specific isomer is not widely available in the literature, its properties can be predicted based on its structure and comparison with related analogues. The following table summarizes its key identifiers and computed properties.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 1086391-21-0 | [4][5] |

| Molecular Formula | C₈H₅ClN₂O₂ | [6] |

| Molecular Weight | 196.59 g/mol | [3][7] |

| Monoisotopic Mass | 196.00395 Da | [6] |

| Physical Form | Solid (predicted) | |

| Storage | Sealed in dry, 2-8°C | |

| XlogP (Predicted) | 2.0 | [6] |

Spectroscopic Characterization Protocol

Accurate characterization is paramount. The following protocols outline the expected spectral features for verifying the identity and purity of this compound.

1. Mass Spectrometry (MS):

-

Methodology: Electrospray ionization (ESI) is typically suitable for this class of compound.

-

Expected Result: The key diagnostic feature is the isotopic pattern for chlorine. The mass spectrum should exhibit a molecular ion peak ([M-H]⁻ in negative mode or [M+H]⁺ in positive mode) accompanied by an [M+2] peak with an intensity approximately one-third of the main peak, corresponding to the natural abundance of the ³⁷Cl isotope. Predicted collision cross-section (CCS) values for various adducts can also be used for identification.[6]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Methodology: Dissolve the sample in a suitable deuterated solvent, such as DMSO-d₆. Record ¹H and ¹³C spectra on a high-field spectrometer (e.g., 400 MHz).

-

Expected ¹H NMR Features:

-

Aromatic Protons: Three distinct signals in the aromatic region (approx. 7.0-8.5 ppm) corresponding to the protons on the benzene ring portion of the indazole.

-

N-H Proton: A broad singlet at a significantly downfield chemical shift (often >13 ppm in DMSO-d₆), characteristic of the acidic indazole proton.[2][8]

-

Carboxylic Acid Proton: A very broad singlet, which may exchange with residual water in the solvent.

-

-

Expected ¹³C NMR Features: Eight distinct carbon signals, including the carboxyl carbon (approx. 165-170 ppm) and aromatic carbons, with chemical shifts influenced by the electron-withdrawing effects of the chlorine and carboxylic acid groups.[8][9]

3. Infrared (IR) Spectroscopy:

-

Methodology: Analyze the sample as a solid using an ATR-FTIR spectrometer.

-

Expected Features:

-

O-H Stretch: A broad absorption band from 2500-3300 cm⁻¹ characteristic of the carboxylic acid O-H bond.

-

N-H Stretch: A moderate peak around 3100-3300 cm⁻¹, potentially overlapping with the O-H band.[2]

-

C=O Stretch: A strong, sharp absorption band around 1680-1710 cm⁻¹ for the carboxylic acid carbonyl.[2]

-

C=C/C=N Stretch: Multiple absorptions in the 1450-1620 cm⁻¹ region corresponding to the aromatic ring system.[2]

-

Synthesis and Reactivity

Reactivity Profile

The molecule's synthetic utility stems from its three primary functional groups:

-

3-Chloro Group: This position is susceptible to nucleophilic aromatic substitution and is an excellent handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, C-N coupling), allowing for the introduction of diverse aryl, alkyl, or amino substituents.[10][11]

-

6-Carboxylic Acid Group: This group can be readily converted into a wide range of derivatives, including esters, amides, and acid chlorides. Amide coupling reactions, in particular, are a cornerstone of medicinal chemistry for linking molecular fragments.[12][13]

-

1-Indazole Proton (N-H): The nitrogen can be alkylated or arylated, a common strategy to modulate the compound's physicochemical properties (e.g., solubility, metabolic stability) and to explore structure-activity relationships (SAR).[12]

Proposed Synthetic Workflow

Caption: Plausible synthetic workflow for this compound.

Protocol: Amide Coupling from this compound

This protocol describes a standard method for derivatizing the carboxylic acid, a critical step in using this molecule as a building block.

Objective: To synthesize an N-aryl amide derivative.

Materials:

-

This compound (1.0 equiv)

-

Aryl amine (1.1 equiv)

-

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.2 equiv)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

-

Anhydrous Dimethylformamide (DMF)

Procedure:

-

To a dry, nitrogen-flushed flask, add this compound and dissolve it in anhydrous DMF.

-

Add the selected aryl amine to the solution.

-

Add HATU and DIPEA to the reaction mixture at room temperature. The use of HATU as a coupling agent is effective for forming amide bonds with minimal side reactions.[2]

-

Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, pour the reaction mixture into ice water to precipitate the crude product.

-

Filter the solid, wash thoroughly with water, and then with a non-polar solvent like diethyl ether to remove residual reagents.

-

Purify the crude product by silica gel column chromatography or recrystallization to yield the desired N-aryl-3-chloro-1H-indazole-6-carboxamide.

Applications in Research and Drug Development

This compound is not an end-product therapeutic but rather a high-value intermediate for creating more complex, biologically active molecules.

-

Kinase Inhibitors: The indazole scaffold is a well-established core for ATP-competitive kinase inhibitors. The functional groups on this molecule allow for the systematic elaboration of substituents that can target the hinge region, solvent-exposed regions, and deep hydrophobic pockets of various kinases.

-

CRAC Channel Blockers: Indazole-3-carboxamides have been identified as potent blockers of Calcium-Release Activated Calcium (CRAC) channels, which are important targets for treating inflammatory and autoimmune diseases.[12] This scaffold provides a direct route to synthesizing analogues of this class.

-

Fragment-Based Drug Discovery (FBDD): As a "fragment-sized" molecule with multiple vectors for chemical growth, it is an ideal starting point in FBDD campaigns to build potent ligands for novel biological targets.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 3-Chloro 1H-indazole-6-carboxylic acid | 1086391-21-0 [chemicalbook.com]

- 5. 3-Chloro 1H-indazole-6-carboxylic acid | 1086391-21-0 [amp.chemicalbook.com]

- 6. PubChemLite - this compound (C8H5ClN2O2) [pubchemlite.lcsb.uni.lu]

- 7. lookchem.com [lookchem.com]

- 8. application.wiley-vch.de [application.wiley-vch.de]

- 9. rsc.org [rsc.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. derpharmachemica.com [derpharmachemica.com]

An In-Depth Technical Guide to 3-Chloro-1H-indazole-6-carboxylic acid (CAS: 1086391-21-0)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-Chloro-1H-indazole-6-carboxylic acid, a heterocyclic building block with significant potential in medicinal chemistry. As a substituted indazole, this compound belongs to a class of molecules renowned for their diverse pharmacological activities. This document delves into its chemical properties, synthesis, spectroscopic characterization, and applications, with a particular focus on its role as a key intermediate in the synthesis of targeted therapeutics.

Introduction: The Significance of the Indazole Scaffold

The indazole nucleus, a bicyclic system composed of a benzene ring fused to a pyrazole ring, is a privileged scaffold in drug discovery.[1] Indazole derivatives are known to exhibit a wide array of biological activities, including but not limited to, anti-tumor, anti-inflammatory, and anti-HIV properties. Their ability to act as bioisosteres of indoles allows them to interact with a variety of biological targets with high affinity and selectivity. The strategic placement of substituents on the indazole ring system is a key strategy for modulating the pharmacokinetic and pharmacodynamic properties of these molecules. This compound, with its chloro and carboxylic acid functionalities, offers versatile handles for further chemical modifications, making it a valuable intermediate for the synthesis of complex drug candidates.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in a laboratory setting.

| Property | Value | Source |

| CAS Number | 1086391-21-0 | [2] |

| Molecular Formula | C₈H₅ClN₂O₂ | |

| Molecular Weight | 196.59 g/mol | |

| Appearance | Light yellow to brown powder/solid | [3] |

| Predicted pKa | 3.80 ± 0.30 | Inferred from related structures |

| Storage Temperature | 2-8°C, sealed in a dry environment | [4] |

Stability and Storage: this compound is stable under normal laboratory conditions. For long-term storage, it is recommended to keep the compound in a tightly sealed container at 2-8°C to prevent degradation.[4] Avoid exposure to strong oxidizing agents, strong bases, and amines, as these can lead to decomposition.

Safety Precautions: Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work in a well-ventilated area or a fume hood. In case of contact with eyes or skin, rinse immediately with plenty of water. A comprehensive Safety Data Sheet (SDS) should be consulted before use.

Synthesis and Purification

Conceptual Synthesis Workflow

A logical synthetic approach would involve the formation of the indazole ring system from a substituted aniline precursor, followed by chlorination and carboxylation, or the use of a starting material already containing the desired functionalities.

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocol: General Procedure for Amide Coupling

Given its carboxylic acid functionality, this compound is readily activated for amide bond formation, a crucial step in the synthesis of many bioactive molecules.

-

Dissolution: Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

-

Activation: Add a coupling agent, such as HATU (1.1 eq) or EDC/HOBt (1.1 eq each), to the solution and stir for 15-30 minutes at room temperature to form the activated ester.

-

Amine Addition: Add the desired amine (1.0-1.2 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0-3.0 eq) to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent. The combined organic layers are then washed, dried, and concentrated. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Purification by Recrystallization (General Protocol)

Recrystallization is a powerful technique for purifying solid organic compounds.

-

Solvent Selection: Choose a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

-

Dissolution: Dissolve the crude this compound in a minimal amount of the hot solvent.

-

Decolorization (Optional): If colored impurities are present, add a small amount of activated charcoal and heat for a short period.

-

Hot Filtration: Quickly filter the hot solution to remove any insoluble impurities.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Spectroscopic Characterization

Definitive experimental spectra for this compound are not widely published. Therefore, the following characterization data is based on predictions and comparison with closely related indazole derivatives.[5][6][7][8][9]

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the acidic proton of the carboxylic acid.

-

Aromatic Protons (δ 7.0-8.5 ppm): The protons on the benzene ring will appear in this region, with their chemical shifts and coupling patterns influenced by the chloro and carboxylic acid substituents.

-

Carboxylic Acid Proton (δ > 10 ppm): The acidic proton of the carboxylic acid is typically observed as a broad singlet at a downfield chemical shift, often above 10 ppm.[10]

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

-

Carbonyl Carbon (δ 165-185 ppm): The carbon of the carboxylic acid group is expected to resonate in this downfield region.[9]

-

Aromatic and Indazole Ring Carbons (δ 110-150 ppm): The carbons of the bicyclic ring system will appear in this range.

Mass Spectrometry (Predicted)

Mass spectrometry will confirm the molecular weight of the compound.

-

Molecular Ion Peak [M]+: Expected at m/z ≈ 196 (for ³⁵Cl) and 198 (for ³⁷Cl) in a roughly 3:1 ratio, corresponding to the molecular formula C₈H₅ClN₂O₂.

-

Fragmentation: Common fragmentation patterns for carboxylic acids include the loss of -OH (M-17) and -COOH (M-45).[11]

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

O-H Stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹.[12]

-

C=O Stretch (Carboxylic Acid): A strong absorption band around 1700-1725 cm⁻¹.[12]

-

C=C and C=N Stretches: Absorptions in the 1600-1450 cm⁻¹ region corresponding to the aromatic and pyrazole rings.

Applications in Drug Discovery and Organic Synthesis

This compound serves as a valuable building block in the synthesis of more complex molecules, particularly in the field of medicinal chemistry.

Intermediate in the Synthesis of PARP Inhibitors

The indazole scaffold is a key component of several poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs used in cancer therapy.[7][13][14][15] While specific patents detailing the use of this compound in the synthesis of Niraparib were not identified, the general synthetic strategies for this class of drugs often involve the coupling of a substituted indazole moiety with another cyclic fragment. The carboxylic acid group of the title compound can be readily converted to an amide, which is a common linker in many PARP inhibitors.

Caption: Role as a synthetic intermediate in drug discovery.

Exploration of Novel Bioactive Compounds

The reactivity of the chloro and carboxylic acid groups allows for a wide range of chemical transformations, enabling the generation of libraries of novel indazole derivatives for biological screening. For instance, the chloro group can be displaced via nucleophilic aromatic substitution, while the carboxylic acid can be converted to esters, amides, or other functional groups. This versatility makes this compound an attractive starting material for lead optimization programs in drug discovery.

Quality Control and Analytical Methods

Ensuring the purity of starting materials is critical in chemical synthesis. High-performance liquid chromatography (HPLC) is a standard technique for assessing the purity of compounds like this compound.

General HPLC Method

A reverse-phase HPLC method can be employed for purity analysis.[16]

-

Column: C18 stationary phase

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where the compound exhibits strong absorbance (typically in the range of 254-320 nm for indazole derivatives).

This method can be adapted and optimized to achieve baseline separation of the main compound from any impurities.

Conclusion

This compound is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its substituted indazole core, combined with the reactive chloro and carboxylic acid functionalities, provides a platform for the development of novel bioactive compounds, including potential therapeutics. While detailed experimental data for this specific compound is not extensively documented in publicly available literature, this guide provides a solid foundation for its handling, synthesis, characterization, and application based on established chemical principles and data from closely related analogues. As research in the field of indazole chemistry continues to expand, the utility of this and similar intermediates is poised to grow.

References

- 1. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-Chloro 1H-indazole-6-carboxylic acid | 1086391-21-0 [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 6-Chloro-1H-indazole-3-carboxylic acid | 129295-31-4 [sigmaaldrich.com]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. jocpr.com [jocpr.com]

- 7. CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. EP3668857B1 - Processes for the preparation of niraparib and intermediates thereof - Google Patents [patents.google.com]

- 14. US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof - Google Patents [patents.google.com]

- 15. WO2019072237A1 - Process for preparing intermediate of anti-tumor drug niraparib and intermediate thereof - Google Patents [patents.google.com]

- 16. Separation of 1H-Indazole, 3-chloro-6-nitro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

An In-Depth Technical Guide to the Synthesis of 3-Chloro-1H-indazole-6-carboxylic acid: Strategies and Methodologies for Drug Development Professionals

Abstract

3-Chloro-1H-indazole-6-carboxylic acid is a pivotal building block in medicinal chemistry, forming the core of numerous therapeutic agents. Its synthesis, therefore, is of critical importance to researchers and drug development professionals. This comprehensive technical guide provides a detailed exploration of the primary synthetic routes to this valuable compound, focusing on the strategic selection of starting materials and the causal relationships behind experimental choices. Two robust, field-proven synthetic pathways are presented in detail, alongside a discussion of alternative approaches. Each protocol is designed to be a self-validating system, ensuring reproducibility and scalability. This guide is intended to serve as an authoritative resource, grounded in established chemical principles and supported by comprehensive references to peer-reviewed literature.

Introduction: The Significance of the this compound Scaffold

The indazole ring system is a privileged scaffold in drug discovery, renowned for its ability to interact with a wide range of biological targets. The incorporation of a chloro-substituent at the 3-position and a carboxylic acid at the 6-position endows the molecule with unique physicochemical properties, making it an ideal starting point for the synthesis of potent and selective inhibitors of various enzymes and receptors. The chloro group can act as a key pharmacophoric element or a handle for further functionalization, while the carboxylic acid provides a site for amide bond formation, enabling the exploration of diverse chemical space. This guide will illuminate the most effective strategies for constructing this crucial synthetic intermediate.

Primary Synthetic Pathway I: From 4-Methyl-3-nitrobenzoic Acid

This synthetic route offers a reliable and scalable approach to this compound, commencing from the readily available starting material, 4-methyl-3-nitrobenzoic acid. The overall strategy involves the initial formation of the indazole-6-carboxylic acid core, followed by the introduction of the chloro-substituent at the 3-position.

Workflow for Synthetic Pathway I

Caption: Synthetic workflow starting from 4-methyl-3-nitrobenzoic acid.

Step-by-Step Experimental Protocols for Pathway I

-

Rationale: The carboxylic acid is protected as a methyl ester to prevent unwanted side reactions in subsequent steps.

-

Protocol:

-

To a solution of 4-methyl-3-nitrobenzoic acid (1.0 eq) in methanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.

-

Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate (3 x 10 volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford Methyl 4-methyl-3-nitrobenzoate.

-

-

Rationale: The nitro group is reduced to an amine, which is a prerequisite for the subsequent diazotization and cyclization to form the indazole ring.

-

Protocol:

-

Dissolve Methyl 4-methyl-3-nitrobenzoate (1.0 eq) in methanol (15 volumes) in a hydrogenation vessel.

-

Add 10% Palladium on carbon (5% w/w) to the solution.

-

Pressurize the vessel with hydrogen gas (50 psi) and stir the mixture at room temperature for 12-16 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield Methyl 4-methyl-3-aminobenzoate.[1]

-

-

Rationale: The amino group is converted to a diazonium salt, which then undergoes intramolecular cyclization to form the indazole ring. Acetic anhydride and isoamyl nitrite are used to facilitate this transformation.

-

Protocol:

-

To a solution of Methyl 4-methyl-3-aminobenzoate (1.0 eq) in chloroform (15 volumes), add acetic anhydride (3.0 eq) and stir at room temperature for 1 hour.

-

Add isoamyl nitrite (3.0 eq) and sodium acetate (0.35 eq) sequentially.

-

Heat the mixture to reflux and stir for 18 hours.[1]

-

Cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain Methyl 1H-indazole-6-carboxylate.

-

-

Rationale: Introduction of an amino group at the 3-position is necessary for the subsequent Sandmeyer reaction. This is typically achieved through nitration followed by reduction.

-

Protocol:

-

Nitration: To a cooled (0 °C) solution of Methyl 1H-indazole-6-carboxylate (1.0 eq) in concentrated sulfuric acid (5 volumes), add a mixture of nitric acid and sulfuric acid (1:1) dropwise, maintaining the temperature below 5 °C. Stir for 2 hours at 0 °C. Carefully pour the reaction mixture onto ice and collect the precipitated solid by filtration.

-

Reduction: The crude nitro-indazole from the previous step is dissolved in methanol and subjected to catalytic hydrogenation with Pd/C as described in Step 2 to yield Methyl 3-amino-1H-indazole-6-carboxylate.

-

-

Rationale: The Sandmeyer reaction is a classic and reliable method for converting an aromatic amino group into a chloro group via a diazonium salt intermediate, catalyzed by a copper(I) salt.[2][3][4]

-

Protocol:

-

Suspend Methyl 3-amino-1H-indazole-6-carboxylate (1.0 eq) in a mixture of concentrated hydrochloric acid (5 volumes) and water (5 volumes) and cool to 0-5 °C.

-

Add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes.

-

In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid (5 volumes) and cool to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the cold copper(I) chloride solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Collect the precipitated solid by filtration, wash with water, and dry to obtain Methyl 3-chloro-1H-indazole-6-carboxylate.

-

-

Rationale: The final step is the deprotection of the methyl ester to yield the desired carboxylic acid.

-

Protocol:

-

Suspend Methyl 3-chloro-1H-indazole-6-carboxylate (1.0 eq) in a mixture of methanol (5 volumes) and water (5 volumes).

-

Add sodium hydroxide (2.0 eq) and heat the mixture to reflux for 2-4 hours.

-

Cool the reaction mixture and remove the methanol under reduced pressure.

-

Acidify the aqueous solution with 1M HCl to pH 2-3 to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

-

Quantitative Data for Pathway I

| Step | Product | Starting Material | Typical Yield (%) | Purity (HPLC) (%) |

| 1 | Methyl 4-methyl-3-nitrobenzoate | 4-Methyl-3-nitrobenzoic acid | 90-95 | >98 |

| 2 | Methyl 4-methyl-3-aminobenzoate | Methyl 4-methyl-3-nitrobenzoate | 85-95 | >97 |

| 3 | Methyl 1H-indazole-6-carboxylate | Methyl 4-methyl-3-aminobenzoate | 60-70 | >98 |

| 4 | Methyl 3-amino-1H-indazole-6-carboxylate | Methyl 1H-indazole-6-carboxylate | 70-80 (over two steps) | >95 |

| 5 | Methyl 3-chloro-1H-indazole-6-carboxylate | Methyl 3-amino-1H-indazole-6-carboxylate | 65-75 | >98 |

| 6 | This compound | Methyl 3-chloro-1H-indazole-6-carboxylate | 90-98 | >99 |

Primary Synthetic Pathway II: From Indazolone (3-Hydroxy-1H-indazole) Precursors

An alternative and often more direct route utilizes an indazolone derivative, where the 3-position is already oxidized. The key transformation is the conversion of the 3-hydroxy group to a chloro group.

Workflow for Synthetic Pathway II

Caption: Synthetic workflow starting from an anthranilic acid derivative.

Step-by-Step Experimental Protocols for Pathway II

-

Rationale: This step involves the diazotization of an anthranilic acid derivative followed by intramolecular cyclization to form the indazolone core.

-

Protocol:

-

Dissolve 2-amino-5-carboxyphenylacetic acid (1.0 eq) in dilute hydrochloric acid and cool to 0-5 °C.

-

Add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for 1 hour.

-

Slowly warm the reaction mixture to room temperature and then heat to 50-60 °C until nitrogen evolution ceases.

-

Cool the mixture and collect the precipitated 3-Hydroxy-1H-indazole-6-carboxylic acid by filtration.

-

-

Rationale: Phosphorus oxychloride (POCl₃) is a powerful and commonly used reagent for converting hydroxyl groups on heterocyclic rings to chloro groups.[5]

-

Protocol:

-

Carefully add 3-Hydroxy-1H-indazole-6-carboxylic acid (1.0 eq) to an excess of phosphorus oxychloride (10-15 volumes) at room temperature.

-

Add a catalytic amount of dimethylformamide (DMF).

-

Heat the mixture to reflux (around 110 °C) and stir for 4-6 hours.

-

Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.

-

Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

The product will precipitate out of the aqueous solution. Collect the solid by filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to afford this compound.

-

Quantitative Data for Pathway II

| Step | Product | Starting Material | Typical Yield (%) | Purity (HPLC) (%) |

| 1 | 3-Hydroxy-1H-indazole-6-carboxylic acid | 2-Amino-5-carboxyphenylacetic acid | 75-85 | >97 |

| 2 | This compound | 3-Hydroxy-1H-indazole-6-carboxylic acid | 80-90 | >99 |

Alternative Synthetic Approaches

While the two primary pathways detailed above are robust and widely applicable, other synthetic strategies can be considered, depending on the availability of starting materials and the desired scale of production.

-

Direct Chlorination of 1H-indazole-6-carboxylic acid: The use of chlorinating agents such as N-chlorosuccinimide (NCS) could potentially achieve direct chlorination at the 3-position.[6] This approach would be more atom-economical but may suffer from regioselectivity issues and require careful optimization of reaction conditions.

-

Synthesis from 2-Amino-5-carboxybenzonitrile: Cyclization of 2-amino-5-carboxybenzonitrile with hydrazine can lead to 3-amino-1H-indazole-6-carboxylic acid, which can then be converted to the target compound via the Sandmeyer reaction as described in Pathway I.

Conclusion and Future Perspectives

The synthesis of this compound is a well-established yet continually refined area of organic chemistry. The two primary pathways presented in this guide, starting from either 4-methyl-3-nitrobenzoic acid or an indazolone precursor, offer reliable and scalable methods for obtaining this crucial intermediate. The choice of synthetic route will ultimately depend on factors such as the cost and availability of starting materials, the desired scale of production, and the specific capabilities of the manufacturing facility. As the demand for novel indazole-based therapeutics continues to grow, the development of even more efficient, cost-effective, and environmentally benign synthetic methodologies will remain an active area of research.

References

Solubility Profiling of 3-Chloro-1H-indazole-6-carboxylic Acid in Organic Solvents: A Methodological Framework

An In-Depth Technical Guide for the Pharmaceutical Scientist

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from formulation design to bioavailability.[1][2][3] 3-Chloro-1H-indazole-6-carboxylic acid, a molecule belonging to the biologically significant indazole class of heterocycles, presents a unique solubility challenge due to its combination of a semi-polar aromatic system, a hydrogen-bond-donating and -accepting indazole core, an acidic carboxylic acid group, and a lipophilic chloro substituent. This guide provides a comprehensive technical framework for researchers, chemists, and drug development professionals to systematically determine and interpret the solubility of this compound in a range of organic solvents. Lacking specific pre-existing public data for this exact molecule, this document emphasizes a robust, first-principles-based methodological approach. It details the theoretical underpinnings of solubility, provides a gold-standard experimental protocol, outlines analytical quantification, and ensures all procedures are grounded in safety and scientific integrity.

Introduction: The Significance of this compound

Indazole derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[4][5] Their rigid bicyclic structure and versatile substitution patterns have led to the development of compounds with diverse biological activities, including anti-inflammatory and anti-cancer properties.[5][6] this compound is a key building block in this field, offering multiple points for synthetic elaboration.

However, the therapeutic potential of any such compound can only be realized if its physicochemical properties are well-understood. Solubility, in particular, dictates the compound's absorption, distribution, metabolism, and excretion (ADME) profile. A poor solubility profile can lead to low bioavailability, high inter-patient variability, and significant formulation challenges, ultimately halting the development of an otherwise promising candidate.[2][3] This guide therefore provides the necessary tools to build a comprehensive solubility profile for this compound, enabling informed decisions in the drug discovery and development process.

Theoretical Framework for Solubility Assessment

Before embarking on experimental work, a theoretical assessment based on the molecule's structure can guide solvent selection and predict general behavior.

Key Physicochemical Influencers

The solubility of this compound is a multifactorial property governed by its structural features:

-

Indazole Core: The N-H group can act as a hydrogen bond donor, while the pyrazolic nitrogen can act as a hydrogen bond acceptor. This suggests favorable interactions with polar protic and aprotic solvents.

-

Carboxylic Acid Group (-COOH): This is a strongly polar, acidic group capable of donating a hydrogen bond and, upon deprotonation, acting as a strong hydrogen bond acceptor. It will dominate interactions in polar solvents, particularly those that are basic or can accept hydrogen bonds (e.g., alcohols, DMSO, DMF).

-

Chloro Group (-Cl): This substituent adds to the molecule's lipophilicity and molecular weight, which can decrease solubility in highly polar solvents like water but may improve it in less polar organic solvents like dichloromethane.

Rationale for Solvent Selection

A logical approach to solvent selection involves testing a representative range of solvents that span different polarity classes. The interactions between the solute's functional groups and the solvent's properties will dictate the extent of dissolution.

Caption: Logical workflow for selecting a diverse range of organic solvents.

Experimental Protocol: The Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is considered the gold standard for determining thermodynamic (equilibrium) solubility due to its reliability and direct measurement of a saturated solution.[3] The following protocol is designed as a self-validating system.

Required Materials and Equipment

-

Test Compound: this compound (>98% purity)

-

Reference Compound: A compound with known solubility in the chosen solvents (e.g., Sulfasalazine).

-

Solvents: High-purity (e.g., HPLC grade) organic solvents.

-

Equipment:

-

Analytical balance (4-decimal places)

-

Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps

-

Orbital shaker or rotator within a temperature-controlled incubator (e.g., 25 °C)

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Centrifuge (optional, for aiding solid separation)

-

Calibrated pipettes

-

HPLC-UV system for quantification

-

Step-by-Step Experimental Procedure

-

Preparation:

-

Accurately weigh an excess amount of the test compound into a glass vial. "Excess" means enough solid will remain undissolved at equilibrium. A starting point is to add ~10 mg of the compound to 1 mL of solvent.

-

Prepare at least three replicate vials for each solvent to assess reproducibility.

-

Prepare a parallel set of vials for the reference compound as a system control.

-

-

Solvent Addition and Equilibration:

-

Add a precise volume (e.g., 2.0 mL) of the chosen organic solvent to each vial.

-

Securely cap the vials.

-

Place the vials on an orbital shaker in an incubator set to a constant temperature (e.g., 25 °C ± 0.5 °C).

-

Agitate the samples for a sufficient time to reach equilibrium. A typical duration is 24 to 48 hours.[1][7] A preliminary time-course experiment (testing at 12, 24, 48, and 72 hours) can be run to confirm that the concentration has plateaued.

-

-

Phase Separation (Critical Step):

-

After equilibration, let the vials stand undisturbed at the test temperature for at least 1-2 hours to allow coarse particles to settle.

-

The goal is to separate the saturated supernatant from the excess solid without altering the equilibrium. This is best achieved by filtration.

-

Draw the supernatant into a syringe and carefully attach a 0.22 µm syringe filter.

-

Discard the first portion of the filtrate (~0.2 mL) to saturate the filter material and minimize any potential adsorption effects.

-

Collect the clear, particle-free filtrate into a clean vial for analysis.

-

Alternative: The sample can be centrifuged at high speed, and the supernatant can be carefully sampled from the top layer.

-

-

Sample Analysis:

-

Immediately dilute the filtrate with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the calibrated range of the quantification assay.

-

Analyze the concentration of the diluted filtrate using a validated analytical method, such as the HPLC-UV method described in Section 4.

-

Caption: The four-stage experimental workflow for the Shake-Flask method.

Quantitative Analysis by HPLC-UV

A validated High-Performance Liquid Chromatography (HPLC) method with UV detection is essential for accurately determining the compound's concentration in the saturated solution.[8][9]

General HPLC-UV Method

-

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a suitable starting point.

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol). The indazole core is UV-active, allowing for robust detection.

-

Detection: Set the UV detector to the wavelength of maximum absorbance (λmax) for this compound, which should be determined by running a UV scan.

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: Typically 10 µL.

Calibration

-

Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO or methanol).

-

Perform serial dilutions to create a series of at least five calibration standards that bracket the expected concentration of the diluted filtrate.

-

Inject each standard in triplicate to establish a calibration curve of peak area versus concentration.

-

The curve should have a coefficient of determination (R²) > 0.995 for the method to be considered linear and reliable.

Data Presentation and Interpretation

Results should be compiled in a clear and organized manner to allow for easy comparison and interpretation.

Data Summary Table

| Solvent Class | Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µg/mL) | Molarity (mol/L) |

| Polar Protic | Methanol | 25 | Mean ± SD | Mean ± SD | Mean ± SD |

| Ethanol | 25 | Mean ± SD | Mean ± SD | Mean ± SD | |

| Polar Aprotic | DMSO | 25 | Mean ± SD | Mean ± SD | Mean ± SD |

| Acetonitrile | 25 | Mean ± SD | Mean ± SD | Mean ± SD | |

| Low Polarity | Dichloromethane | 25 | Mean ± SD | Mean ± SD | Mean ± SD |

| Non-Polar | Toluene | 25 | Mean ± SD | Mean ± SD | Mean ± SD |

Molecular Weight of C₈H₅ClN₂O₂: 196.59 g/mol

Interpreting the Results

The collected data should be analyzed in the context of the theoretical framework. For example, one might expect high solubility in DMSO due to its strong hydrogen bond accepting character and high polarity, which effectively solvates the carboxylic acid and indazole N-H groups. Conversely, solubility is expected to be very low in non-polar solvents like toluene or heptane, which cannot form strong interactions with the polar functional groups of the molecule. Comparing the solubility across different solvents provides invaluable insight into the forces governing the dissolution process for this specific API.

Safety and Handling

As a chlorinated carboxylic acid derivative, this compound requires careful handling. While a specific safety data sheet (SDS) is not widely available, data from related compounds suggest the following precautions.

-

Hazard Identification: Compounds in this class can be irritants to the skin, eyes, and respiratory system.[10] Chlorinated organic compounds should always be handled with care.[11][12]

-

Personal Protective Equipment (PPE):

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials like strong oxidizing agents.[15] Keep containers tightly sealed.

-

Spill and Disposal: In case of a spill, avoid generating dust. Scoop the material into a suitable container for disposal. Dispose of chemical waste in accordance with local, state, and federal regulations.

By adhering to this comprehensive guide, researchers can confidently and accurately characterize the organic solvent solubility of this compound, generating the critical data needed to advance its journey through the drug development pipeline.

References

- 1. enamine.net [enamine.net]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. Synthesis and antitumor activity of some substituted indazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. ptfarm.pl [ptfarm.pl]

- 9. Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Indazole-3-carboxylic acid | C8H6N2O2 | CID 78250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. oxychem.com [oxychem.com]

- 12. ecolink.com [ecolink.com]

- 13. download.basf.com [download.basf.com]

- 14. chlorinated-solvents.eu [chlorinated-solvents.eu]

- 15. chlorinated-solvents.eu [chlorinated-solvents.eu]

Spectroscopic Characterization of 3-Chloro-1H-indazole-6-carboxylic acid: A Technical Guide

Introduction

3-Chloro-1H-indazole-6-carboxylic acid (CAS No. 129295-31-4) possesses a unique molecular architecture, incorporating an indazole core, a chlorine substituent, and a carboxylic acid moiety.[1] This combination of functional groups makes it a versatile building block in the synthesis of biologically active compounds.[1] A thorough understanding of its spectroscopic properties is paramount for its identification, purity assessment, and elucidation of its role in subsequent chemical transformations.

Molecular Structure and Predicted Spectroscopic Features

The structural framework of this compound is foundational to interpreting its spectral data. The following diagram illustrates the molecule's structure and numbering convention.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the N-H proton of the indazole ring, and the carboxylic acid proton. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine atom and the carboxylic acid group.

Predicted ¹H NMR Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.0 - 14.0 | Broad Singlet | 1H | COOH |

| ~13.5 | Broad Singlet | 1H | N-H |

| ~8.1 | Singlet | 1H | H-7 |

| ~7.9 | Doublet | 1H | H-5 |

| ~7.6 | Doublet | 1H | H-4 |

Expert Interpretation: The carboxylic acid proton is expected to appear as a broad singlet at a downfield chemical shift (δ > 12 ppm) due to hydrogen bonding. Similarly, the N-H proton of the indazole ring will also be a broad singlet in a similar region. The aromatic protons will exhibit a splitting pattern characteristic of a 1,2,4-trisubstituted benzene ring. H-7 is anticipated to be a singlet due to the absence of adjacent protons. H-4 and H-5 will likely appear as doublets, with their precise chemical shifts and coupling constants dependent on the electronic environment.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide insights into the carbon skeleton of the molecule.

Predicted ¹³C NMR Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~167 | C=O (Carboxylic Acid) |

| ~142 | C-7a |

| ~140 | C-3 |

| ~129 | C-5 |

| ~125 | C-3a |

| ~122 | C-6 |

| ~121 | C-4 |

| ~112 | C-7 |

Expert Interpretation: The carbonyl carbon of the carboxylic acid will be the most downfield signal. The carbons of the indazole ring will resonate in the aromatic region, with the carbon bearing the chlorine (C-3) and the quaternary carbons (C-3a and C-7a) showing distinct chemical shifts. The positions of the signals for the protonated aromatic carbons will correlate with the assignments from the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule.

Predicted FT-IR Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |

| ~3100 | Medium | N-H stretch |

| ~1700 | Strong | C=O stretch (Carboxylic Acid) |

| ~1600, ~1470 | Medium | C=C and C=N stretches (Aromatic/Indazole) |

| ~1250 | Strong | C-O stretch |

| ~850 | Medium-Strong | C-Cl stretch |

Expert Interpretation: The most characteristic feature in the IR spectrum will be a very broad absorption in the region of 2500-3300 cm⁻¹ due to the hydrogen-bonded O-H stretching of the carboxylic acid dimer.[3] A strong, sharp peak around 1700 cm⁻¹ is indicative of the carbonyl (C=O) stretch. The N-H stretch of the indazole ring is expected around 3100 cm⁻¹. Aromatic C=C and C=N stretching vibrations will appear in the 1470-1600 cm⁻¹ region. The C-Cl stretch is anticipated at a lower wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 196/198 | [M]⁺, Molecular ion peak (with isotopic pattern for Cl) |

| 179/181 | [M-OH]⁺ |

| 151/153 | [M-COOH]⁺ |

| 116 | [M-Cl-COOH]⁺ |

Expert Interpretation: The mass spectrum is expected to show a molecular ion peak at m/z 196, with a characteristic M+2 peak at m/z 198 with approximately one-third the intensity, confirming the presence of a single chlorine atom. Key fragmentation pathways would involve the loss of the hydroxyl group (-OH) from the carboxylic acid, the loss of the entire carboxyl group (-COOH), and potentially the subsequent loss of the chlorine atom.

Caption: Predicted mass spectrometry fragmentation pathway.

Experimental Protocols

The following are standard, field-proven protocols for the acquisition of the spectroscopic data discussed.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a one-pulse ¹H spectrum with a 90° pulse.

-

Set the spectral width to cover the range of -2 to 16 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the acquired free induction decays (FIDs) with an appropriate window function (e.g., exponential multiplication) and Fourier transform. Reference the spectra to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

FT-IR Spectroscopy Protocol

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of the sample (1-2 mg) with approximately 100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The data is typically collected over the range of 4000 to 400 cm⁻¹.

-

Mass Spectrometry Protocol

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition:

-

Infuse the sample solution into the ion source.

-

Acquire the mass spectrum in the positive or negative ion mode.

-

For fragmentation analysis, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion as the precursor ion.

-

Caption: Workflow for Spectroscopic Analysis.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. The presented data, based on the analysis of closely related compounds and fundamental principles, offers a solid foundation for the identification and characterization of this important synthetic intermediate. The detailed experimental protocols provide a validated framework for researchers to obtain empirical data. As with any predictive analysis, experimental verification is the ultimate standard for structural confirmation.

References

An In-Depth Technical Guide to the Potential Biological Targets of 3-Chloro-1H-indazole-6-carboxylic Acid Derivatives

Abstract

The 1H-indazole scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous clinically approved therapeutics.[1][2] Its rigid bicyclic system provides a versatile framework for developing highly potent and selective modulators of biological function. This guide focuses on derivatives of the 3-Chloro-1H-indazole-6-carboxylic acid core, a particularly valuable building block where the 6-carboxylic acid moiety serves as a prime synthetic handle for diversification and the 3-chloro group influences electronic properties and potential target interactions.[3][4] We will provide an in-depth exploration of the primary biological targets of these derivatives, with a significant focus on their well-established role as protein kinase inhibitors.[1][5] Furthermore, we will delve into emerging targets, including parasitic enzymes, ion channels, and inflammatory mediators, showcasing the scaffold's broad therapeutic potential.[6][7][8] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental workflows for target identification and validation, supported by comprehensive data summaries and visualizations.

Part 1: The this compound Scaffold: A Foundation for Bioactivity

The indazole ring system, a fusion of benzene and pyrazole, is a cornerstone of modern drug design. Its derivatives have demonstrated a vast array of pharmacological activities, leading to the development of successful drugs for treating cancer and other conditions.[2][9][10]

-

The Indazole Core: The success of drugs like Pazopanib (a multi-kinase inhibitor) and Axitinib (a VEGFR inhibitor) underscores the indazole core's ability to effectively interact with the ATP-binding pockets of protein kinases.[1][3][9] The bicyclic structure provides a rigid orientation for appended functional groups, facilitating precise interactions with target proteins.

-

The 6-Carboxylic Acid Handle: The carboxylic acid group at the 6-position is a critical feature for synthetic elaboration. It provides a reactive site for amide coupling and other transformations, allowing for the systematic exploration of structure-activity relationships (SAR) by introducing a diverse array of chemical moieties.[3][11][12] This versatility is key to optimizing potency, selectivity, and pharmacokinetic properties.

-

The 3-Chloro Substituent: The chlorine atom at the 3-position is not merely a synthetic placeholder. Its electron-withdrawing nature can modulate the acidity of the indazole N-H and influence the overall electronic distribution of the ring system. This can impact binding affinities and provides a potential vector for specific halogen bonding interactions within a protein's active site.[6][13] Furthermore, it serves as a key intermediate for further functionalization.[4]

Part 2: Primary Biological Target Class: Protein Kinases

The most extensively documented role for indazole derivatives is the inhibition of protein kinases. These enzymes are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] The indazole scaffold is adept at forming key hydrogen bond interactions within the hinge region of kinase ATP-binding sites.

Receptor Tyrosine Kinases (RTKs)

RTKs are cell surface receptors that play critical roles in cell growth, proliferation, and differentiation. Their aberrant activation is a common driver of tumorigenesis.

-

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): As a primary mediator of angiogenesis—the formation of new blood vessels—VEGFR-2 is a major target in oncology.[14] Inhibition of VEGFR-2 signaling can starve tumors of essential nutrients and oxygen. Numerous indazole derivatives have been developed as potent VEGFR-2 inhibitors.[3][14][15] One study reported a derivative with an IC₅₀ value of 1.24 nM against VEGFR-2, which also demonstrated significant inhibition of angiogenesis in cellular and zebrafish models.[15]

-

Fibroblast Growth Factor Receptors (FGFRs): The FGFR family (FGFR1-4) is involved in cell proliferation, survival, and migration.[1] Dysregulation of FGFR signaling is implicated in various cancers. Fragment-based design has led to the discovery of 1H-indazole derivatives that inhibit FGFR1-3 with IC₅₀ values in the low micromolar range.[2][16]

-

Epidermal Growth Factor Receptor (EGFR): EGFR is a key driver in several epithelial cancers. Indazole derivatives have been designed to potently inhibit both wild-type EGFR and its clinically relevant drug-resistant mutants, such as T790M, with IC₅₀ values in the single-digit nanomolar range.[2][3]

-

c-Met: The c-Met receptor, activated by hepatocyte growth factor (HGF), is involved in embryonic development and wound healing. In cancer, its overactivation promotes invasion and metastasis. The FDA-approved drug Merestinib is an indazole-based c-Met inhibitor.[3][9]

Non-Receptor Tyrosine Kinases

-

Bcr-Abl: The Bcr-Abl fusion protein is the causative agent of chronic myeloid leukemia (CML). A series of 1H-indazol-3-amine derivatives have shown potent inhibitory activity against both wild-type Bcr-Abl and the imatinib-resistant T315I mutant, with IC₅₀ values as low as 14 nM for the wild-type enzyme.[2][16]

Serine/Threonine Kinases

-

Extracellular signal-regulated kinase (ERK): As a terminal kinase in the MAPK/ERK signaling pathway, ERK1/2 is a critical node for transmitting proliferative signals. Indazole-based compounds have been identified as potent and selective ERK1/2 inhibitors, with IC₅₀ values of 20 nM and 7 nM, respectively.[2][16]

-

Cyclin-Dependent Kinase 2 (CDK2): CDK2 is a key regulator of cell cycle progression. Certain indazole derivatives have demonstrated inhibitory activity against CDK2, contributing to their antiproliferative effects.[3]

Key Kinase-Driven Signaling Pathways

The following diagram illustrates the central roles of several indazole-targeted kinases in major oncogenic signaling pathways.

Caption: Key kinase targets of indazole derivatives in cellular signaling.

Part 3: Emerging and Secondary Biological Targets

While kinase inhibition is a dominant theme, the versatility of the indazole scaffold extends to other important target classes.

-

Parasitic Enzymes: Trypanothione Reductase (TryR): Leishmaniasis is a parasitic disease with limited treatment options. 3-chloro-6-nitro-1H-indazole derivatives have been synthesized and show promising activity against Leishmania species.[6] Molecular modeling studies predict that these compounds bind effectively to the active site of Trypanothione Reductase (TryR), an essential enzyme in the parasite's antioxidant defense system, making it a validated target for antileishmanial drug development.[6][13]

-

Ion Channels: CRAC Channels: Calcium-release activated calcium (CRAC) channels are critical for calcium signaling in various cell types, including immune cells. Dysregulation of CRAC channels is linked to autoimmune disorders. Indazole-3-carboxamides have been identified as potent CRAC channel blockers, effectively inhibiting mast cell activation.[8]

-

Inflammatory Mediators: COX-2 & TNF-α: Chronic inflammation is a key factor in many diseases. Indazole derivatives have been shown to inhibit cyclooxygenase-2 (COX-2), a key enzyme in prostaglandin synthesis, and to reduce the production of the pro-inflammatory cytokine TNF-α.[7] This suggests a mechanism for the observed anti-inflammatory properties of this compound class.

-

Wnt Signaling Pathway: The Wnt signaling pathway is crucial for development and is often aberrantly activated in cancers. Patent literature discloses the use of indazole compounds to inhibit this pathway, suggesting another avenue for their anticancer effects.[17]

Part 4: Methodologies for Target Identification and Validation

To rigorously identify and confirm the biological targets of novel this compound derivatives, a multi-step, self-validating experimental workflow is essential.

Experimental Protocol 1: Target Identification via Affinity Purification-Mass Spectrometry (AP-MS)

This protocol describes an unbiased approach to "fish" for binding partners of a lead compound from a complex biological sample.

Causality: The principle is that a high-affinity interaction between the compound (bait) and its protein target(s) will allow for their selective isolation from a cell lysate, followed by identification using sensitive mass spectrometry. The 6-carboxylic acid group is an ideal attachment point for a linker and solid support, minimizing disruption to the core pharmacophore.

Step-by-Step Methodology:

-

Affinity Probe Synthesis:

-

Synthesize an analogue of the lead this compound derivative containing a linker (e.g., a short polyethylene glycol chain) terminating in a reactive group (e.g., an amine or alkyne). This is typically achieved via standard amide coupling to the 6-carboxylic acid.

-

-

Immobilization:

-

Covalently attach the affinity probe to a solid support, such as NHS-activated sepharose beads (for an amine linker) or azide-functionalized beads via a click chemistry reaction (for an alkyne linker).

-

Prepare a control matrix using beads that have been treated with the linker alone to identify non-specific binders.

-

-

Cell Lysate Preparation:

-

Culture relevant cells (e.g., a cancer cell line sensitive to the compound) and harvest.

-

Lyse the cells under non-denaturing conditions (e.g., using a mild detergent like NP-40 or CHAPS) to preserve protein complexes.

-

Clarify the lysate by centrifugation to remove insoluble debris.

-

-

Affinity Pulldown:

-

Incubate the clarified cell lysate with the compound-immobilized beads and the control beads for 2-4 hours at 4°C.

-

For competitive elution, perform a parallel incubation where the lysate is pre-incubated with a high concentration of the free (non-immobilized) lead compound before adding the beads. This will prevent the specific target from binding to the beads and serves as a crucial validation step.

-

-

Washing and Elution:

-

Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

-

Elute the bound proteins, typically by boiling in SDS-PAGE loading buffer.

-

-

Proteomic Analysis:

-

Separate the eluted proteins by SDS-PAGE and visualize with Coomassie or silver stain.

-

Excise unique bands present in the experimental lane but absent or reduced in the control and competition lanes.

-

Perform in-gel tryptic digestion followed by LC-MS/MS analysis to identify the proteins.

-

Caption: Workflow for identifying protein targets using AP-MS.

Experimental Protocol 2: Target Validation using Cellular Thermal Shift Assay (CETSA)

This protocol confirms direct target engagement in a physiological context (i.e., within intact cells or lysates).

Causality: The binding of a ligand (the drug) to its target protein typically increases the protein's thermal stability. CETSA measures this stabilization by heating cell samples to various temperatures and quantifying the amount of soluble (non-denatured) target protein remaining at each temperature. A shift to a higher denaturation temperature in the presence of the compound confirms a direct binding interaction.

Step-by-Step Methodology:

-

Cell Treatment:

-

Treat cultured cells with the lead compound at a desired concentration (e.g., 10x IC₅₀).

-

Include a vehicle control (e.g., DMSO).

-

-

Heating:

-

Aliquot the treated cell suspensions into PCR tubes.

-

Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler. Include an unheated control.

-

-

Lysis and Fractionation:

-

Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

-

Separate the soluble fraction (containing non-denatured proteins) from the precipitated (denatured) proteins by ultracentrifugation.

-

-

Protein Quantification:

-

Collect the supernatant (soluble fraction).

-

Quantify the amount of the specific target protein (identified from AP-MS) in each sample using a standard protein detection method, such as Western Blotting or ELISA.

-

-

Data Analysis:

-

Plot the percentage of soluble target protein against temperature for both the vehicle- and compound-treated samples.

-

A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.

-

Caption: Workflow for validating target engagement using CETSA.

Part 5: Data Summary and Structure-Activity Relationships

The following table summarizes the biological activities of representative indazole derivatives against various targets, illustrating the potency achievable with this scaffold.

| Compound Class/Derivative | Target(s) | Reported Potency (IC₅₀) | Reference |

| 1H-Indazole Derivative | FGFR1 | 2.0 µM | [2][16] |

| 1H-Indazole Derivative | FGFR2 | 0.8 µM | [2][16] |

| 1H-Indazol-3-amine Derivative | Bcr-Abl (Wild Type) | 0.014 µM (14 nM) | [2][16] |

| 1H-Indazol-3-amine Derivative | Bcr-Abl (T315I Mutant) | 0.45 µM (450 nM) | [2][16] |

| 3(S)-thiomethyl pyrrolidine-1H-indazole | ERK1 / ERK2 | 20 nM / 7 nM | [2][16] |

| Indazole-pyrimidine based derivative | VEGFR-2 | 0.31 µM (310 nM) | [3] |

| Indazole-based derivative | EGFR (T790M Mutant) | 0.0053 µM (5.3 nM) | [2] |

| 3-chloro-6-nitro-1H-indazole derivative | Leishmania infantum (promastigotes) | 11.23 µM | [13] |

| Indazole Derivative | COX-2 | 12.32 µM | [7] |

| Indazole-3-carboxamide (12d) | CRAC Channels | 0.67 µM (670 nM) | [8] |

Structure-Activity Relationship (SAR) Insights:

-

Kinase Inhibition: SAR studies often reveal that substitutions on the indazole N1 position can be used to modulate selectivity and physical properties, while modifications extending from other positions (like the 6-position via the carboxylic acid) explore the solvent-exposed regions of the ATP pocket to enhance potency.[2]

-

CRAC Channel Blockade: For indazole-3-carboxamides, the orientation of the amide linker is critical. Derivatives with a -CO-NH-Ar motif were found to be significantly more potent than the isomeric -NH-CO-Ar series.[8]

-

Antileishmanial Activity: The presence of a triazole ring coupled to the 3-chloro-6-nitro-1H-indazole core proved more effective than oxazoline or oxazole rings, highlighting the importance of the appended heterocyclic system for interacting with TryR.[6]

Conclusion

Derivatives of this compound represent a highly versatile and potent class of bioactive molecules. Their proven success as inhibitors of a wide range of protein kinases has cemented their importance in oncology drug discovery. Moreover, emerging research continues to uncover novel biological targets, including parasitic enzymes, ion channels, and inflammatory proteins, broadening their potential therapeutic applications. The synthetic tractability afforded by the 6-carboxylic acid handle, combined with a robust and logical experimental approach for target identification and validation, ensures that this privileged scaffold will remain a fruitful area of investigation for the development of next-generation therapeutics.

References

- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. b.aun.edu.eg [b.aun.edu.eg]

- 4. chemimpex.com [chemimpex.com]

- 5. A comprehensive review on the indazole based derivatives as targeted anticancer agents [ouci.dntb.gov.ua]

- 6. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. jocpr.com [jocpr.com]

- 12. researchgate.net [researchgate.net]

- 13. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. PH12017500997A1 - Indazole inhibitors of the wnt signal pathway and therapeutic uses thereof - Google Patents [patents.google.com]

A-Z Guide to Derivatization of 3-Chloro-1H-indazole-6-carboxylic Acid for Biological Screening

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] Among the various indazole precursors, 3-chloro-1H-indazole-6-carboxylic acid stands out as a particularly versatile and powerful building block. Its three distinct, orthogonally reactive sites—the C3-chloro group, the N1/N2-indazole nitrogens, and the C6-carboxylic acid—provide a strategic platform for the systematic construction of diverse chemical libraries. This guide offers an in-depth exploration of the derivatization strategies for this scaffold, explaining the chemical rationale behind experimental choices and providing robust protocols for researchers in drug development. We will dissect the modification of each reactive handle, discuss advanced combinatorial strategies, and outline considerations for subsequent biological screening.

Introduction: The Strategic Value of the Indazole Core

Indazole-based compounds have demonstrated a wide spectrum of pharmacological activities, including potent anti-tumor, anti-inflammatory, and antimicrobial properties.[1][3] The clinical success of drugs like Axitinib (a kinase inhibitor for renal cell carcinoma) and Niraparib (a PARP inhibitor for ovarian cancer) underscores the therapeutic potential embedded within the indazole framework.[2]

The subject of this guide, this compound, is a trifunctional building block that offers medicinal chemists a precise and controllable route to novel molecular architectures. The chlorine atom at the C3 position is an excellent leaving group for nucleophilic aromatic substitution (SNAr), the carboxylic acid at C6 is primed for amide bond formation, and the indazole nitrogens are amenable to N-arylation or N-alkylation. This trifecta of reactivity allows for a modular and systematic exploration of the chemical space around the core, a critical process in structure-activity relationship (SAR) studies.

The Core Scaffold: Synthesis and Key Reactive Sites

While various methods exist for the synthesis of the indazole ring system, the this compound scaffold is typically prepared from commercially available precursors through multi-step synthetic sequences.[1][2] Understanding the distinct reactivity of each functional group is paramount for designing a successful derivatization campaign.

Caption: Strategic derivatization points on the this compound scaffold.

Derivatization Strategies: A Positional Guide

A successful library synthesis hinges on the selective and high-yielding modification of each reactive site. The following sections provide detailed methodologies and the underlying chemical principles for each key transformation.

Position C6: Amide Coupling and Esterification

The carboxylic acid is arguably the most straightforward handle to functionalize. Amide bond formation is one of the most frequently used reactions in medicinal chemistry, allowing for the introduction of a vast array of chemical functionalities from readily available amine building blocks.[4]

Causality Behind the Method: Direct condensation of a carboxylic acid and an amine is generally inefficient. The reaction requires activation of the carboxylic acid to form a more reactive intermediate that is susceptible to nucleophilic attack by the amine. Carbodiimide reagents, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), in combination with an additive like HOBt (Hydroxybenzotriazole), are standard.[3] EDC converts the carboxylic acid into a highly reactive O-acylisourea intermediate. HOBt then reacts with this intermediate to form an active ester, which is less prone to side reactions and efficiently acylates the target amine.[4]

Experimental Protocol: General Procedure for Amide Coupling

-

Dissolution: Dissolve this compound (1.0 eq) in a suitable aprotic solvent like DMF or DCM (to a concentration of ~0.1 M).

-

Activation: Add EDC·HCl (1.2 eq), HOBt (1.2 eq), and a tertiary amine base such as DIPEA or triethylamine (3.0 eq). Stir the mixture at room temperature for 15-30 minutes. The base is crucial to neutralize the HCl salt of EDC and the carboxylic acid proton.

-